molecular formula C16H22Cl2F3NO4 B13559389 O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt

Cat. No.: B13559389
M. Wt: 420.2 g/mol
InChI Key: LNCAWKOFWZCVFX-UHFFFAOYSA-N
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Description

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine; trifluoroacetic acid is a chemical compound with the molecular formula C14H21Cl2NO2 CF3CO2H and a molecular weight of 420.26 g/mole . This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine typically involves the reaction of 3,5-bis(chloromethyl)phenol with 6-bromohexanol under basic conditions to form the intermediate 6-[3,5-bis(chloromethyl)phenoxy]hexanol. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine involves its interaction with molecular targets through its hydroxylamine and chloromethyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22Cl2F3NO4

Molecular Weight

420.2 g/mol

IUPAC Name

O-[6-[3,5-bis(chloromethyl)phenoxy]hexyl]hydroxylamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H21Cl2NO2.C2HF3O2/c15-10-12-7-13(11-16)9-14(8-12)18-5-3-1-2-4-6-19-17;3-2(4,5)1(6)7/h7-9H,1-6,10-11,17H2;(H,6,7)

InChI Key

LNCAWKOFWZCVFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)OCCCCCCON)CCl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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